![molecular formula C5H5ClN2O2 B1276606 (4-Chloro-pyrazol-1-yl)-acetic acid CAS No. 32089-46-6](/img/structure/B1276606.png)
(4-Chloro-pyrazol-1-yl)-acetic acid
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Overview
Description
“(4-Chloro-pyrazol-1-yl)-acetic acid” is a chemical compound with the molecular formula C5H5ClN2O2 . It is used for research and development purposes .
Synthesis Analysis
A series of structurally diverse amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid were prepared and tested for their in vivo analgesic and anti-inflammatory activity . The synthesis involved a solution of 3 (0.01 mol) and sodium acetate (0.013 mol) in 20 mL of glacial acetic acid, which was refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of “(4-Chloro-pyrazol-1-yl)-acetic acid” is represented by the formula C5H5ClN2O2 . The molecular weight of the compound is 174.57 g/mol.Physical And Chemical Properties Analysis
“(4-Chloro-pyrazol-1-yl)-acetic acid” has a molecular weight of 174.57 g/mol. It is a water-soluble compound with a solubility of 251.25 mg/ml in water. The compound has a log P (octanol/water partition coefficient) of -1.37. The pKa value of the compound is 2.83.Scientific Research Applications
Pharmaceutical Research
Pyrazole compounds have been recognized for their diverse pharmacological effects. They are often explored for potential use in developing new medications due to their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Antileishmanial and Antimalarial Activities
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities. These compounds can be synthesized and structurally verified through various techniques such as FTIR and NMR, and their efficacy can be evaluated through in vitro studies .
Molecular Simulation Studies
Pyrazole-bearing compounds can be used in molecular simulation studies to understand their interaction with biological targets. For example, they can be analyzed for their binding affinity and fitting patterns in specific active sites of enzymes or receptors .
Synthesis of Heterocycles
Pyrazole compounds can serve as precursors or intermediates in the synthesis of complex heterocyclic structures, which are valuable in various chemical research applications .
Safety and Hazards
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIVTIAZUNIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424494 |
Source
|
Record name | (4-Chloro-pyrazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-pyrazol-1-yl)-acetic acid | |
CAS RN |
32089-46-6 |
Source
|
Record name | (4-Chloro-pyrazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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